(6-Methoxy-3-methylpyridin-2-yl)methanol
Description
Significance of Pyridine-Based Methanols in Contemporary Organic and Medicinal Chemistry Research
Pyridine (B92270) scaffolds are among the most prevalent heterocyclic structures found in FDA-approved pharmaceuticals and natural products, including essential vitamins and alkaloids. nih.govnih.gov This prevalence is due to the pyridine ring's unique electronic properties and its ability to engage in hydrogen bonding, which significantly influences a molecule's pharmacokinetic and pharmacodynamic profiles. nih.gov The introduction of a methanol (B129727) (-CH₂OH) group onto the pyridine ring, creating a pyridylmethanol, provides a versatile chemical handle for further synthetic transformations.
In organic synthesis, the hydroxymethyl group can be readily oxidized to an aldehyde or carboxylic acid, or converted into a leaving group (e.g., a halide or tosylate), enabling a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions. researchgate.net This reactivity makes pyridine-based methanols crucial intermediates for constructing more complex molecular architectures. researchgate.net
In medicinal chemistry, the pyridine motif is a key pharmacophore in numerous therapeutic agents. nih.gov Pyridine derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. nih.govnih.gov The specific substitution pattern on the pyridine ring allows for the fine-tuning of a compound's biological activity, solubility, and metabolic stability. Pyridine-based methanols serve as key precursors in the development of new therapeutic agents by allowing for the systematic modification of molecular structures to optimize their interaction with biological targets. nih.gov
Historical Overview of Research Trajectories Pertaining to 2-Substituted Pyridine Methanols
The study of pyridine and its derivatives dates back to the 19th century, but the ability to synthesize these compounds in a controlled manner is a more recent development. Early synthetic methods, such as the Hantzsch pyridine synthesis first described in 1881, provided access to pyridine derivatives, paving the way for further exploration.
Research into functionalizing the pyridine ring at specific positions has been a central theme in heterocyclic chemistry. The pyridine ring's electronic nature, characterized by a relatively electron-deficient ring system, makes it susceptible to nucleophilic substitution, particularly at the 2- and 4-positions. nih.gov This inherent reactivity has been exploited by chemists to introduce a variety of functional groups.
The development of methods to install a hydroxymethyl group at the 2-position of the pyridine ring was a significant advancement. This created a class of compounds, the 2-substituted pyridine methanols, that are highly valued as synthetic intermediates. The primary alcohol functionality provides a reactive site for building out molecular complexity, while the nitrogen atom in the ring can act as a ligand for metal catalysts or as a basic center. Over the decades, research has focused on developing more efficient and selective methods for the synthesis of polysubstituted pyridine-2-methanols, driven by their increasing importance in drug discovery and materials science.
Current Research Landscape and Emerging Trends in the Study of (6-Methoxy-3-methylpyridin-2-yl)methanol
While broad academic literature dedicated exclusively to this compound is limited, its significance is highlighted in the field of process and pharmaceutical chemistry, particularly through its appearance in patent literature. The compound and its close structural analogs are key intermediates in the synthesis of high-value pharmaceutical compounds.
A prominent example is the synthesis of proton pump inhibitors, such as Rabeprazole. googleapis.com Patents describe multi-step synthetic routes where the core structure of this compound is a central feature. For instance, related intermediates like 2-chloromethyl-3-methyl-4-(3-methoxy propoxy)pyridine are used to construct the final active pharmaceutical ingredient. google.com These patents underscore the industrial importance of this specific substitution pattern on the pyridine ring.
The current research landscape for this compound is therefore primarily application-driven, focusing on its role as a critical building block. Emerging trends involve the development of more efficient, cost-effective, and scalable synthetic routes to this compound and its derivatives to support the production of pharmaceuticals. Research in this area prioritizes optimizing reaction conditions, improving yields, and minimizing waste, reflecting the compound's value in industrial chemical synthesis.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₁NO₂ |
| Molecular Weight | 153.18 g/mol |
| Monoisotopic Mass | 153.07898 Da |
| Predicted XlogP | 0.7 |
| InChIKey | AXXNTOOBEYKLEX-UHFFFAOYSA-N |
Data sourced from PubChem. uni.lu These values are computationally predicted.
Theoretical Frameworks Guiding Research on this compound
Research and development involving this compound are guided by established theoretical frameworks in chemistry, including computational modeling and structure-activity relationship (SAR) studies.
Structure-Activity Relationship (SAR): SAR studies on pyridine derivatives have shown that the nature and position of substituents strongly influence biological activity. For example, the presence of methoxy (B1213986) groups on a heterocyclic ring has been shown to enhance the antiproliferative activity of certain compounds. nih.gov The specific substitution pattern of this compound—an electron-donating methoxy group at position 6, a methyl group at position 3, and a reactive methanol at position 2—is designed to impart specific properties to the final molecule it is incorporated into. SAR principles guide the rational design of such building blocks to achieve desired therapeutic effects.
Structure
3D Structure
Properties
IUPAC Name |
(6-methoxy-3-methylpyridin-2-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-6-3-4-8(11-2)9-7(6)5-10/h3-4,10H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXXNTOOBEYKLEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C=C1)OC)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 6 Methoxy 3 Methylpyridin 2 Yl Methanol
Retrosynthetic Analysis and Key Disconnections for the (6-Methoxy-3-methylpyridin-2-yl)methanol Scaffold
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnections are centered around the functional groups attached to the pyridine (B92270) ring.
A primary disconnection can be made at the C-C bond between the pyridine ring and the hydroxymethyl group. This leads to a precursor such as 6-methoxy-3-methyl-2-pyridinecarboxaldehyde or a corresponding carboxylic acid ester. This transformation is a standard functional group interconversion, typically a reduction.
A further disconnection involves the C-O bond of the methoxy (B1213986) group, suggesting a precursor like a 2-halo-6-hydroxy-3-methylpyridine or, more commonly, a 6-halo-3-methylpyridin-2-yl derivative that can undergo nucleophilic substitution with a methoxide (B1231860) source.
Tracing the synthesis back further, the substituted pyridine core can be envisioned to originate from a simpler, readily available pyridine derivative. A plausible starting material is 2,3-lutidine (B1584814) (2,3-dimethylpyridine), which possesses the required methyl group at the 3-position and a methyl group at the 2-position that can be selectively functionalized.
Direct Synthetic Pathways from Readily Available Precursors
Based on the retrosynthetic analysis, several direct synthetic pathways can be devised from common starting materials.
A common and effective method for the synthesis of pyridylmethanols is the reduction of a corresponding ester or aldehyde. This pathway involves the initial preparation of a suitable precursor, followed by a reduction step.
One potential route starts with the oxidation of 6-methoxy-3-methyl-2-picoline to 6-methoxy-3-methyl-2-pyridinecarboxylic acid. This can be achieved using oxidizing agents such as potassium permanganate (B83412). The resulting carboxylic acid is then esterified, for example, by reaction with methanol (B129727) in the presence of an acid catalyst to form methyl 6-methoxy-3-methyl-2-pyridinecarboxylate. The final step is the reduction of this ester to this compound. Powerful reducing agents like lithium aluminum hydride (LiAlH4) are typically employed for this transformation.
Alternatively, if 6-methoxy-3-methyl-2-pyridinecarboxaldehyde is accessible, it can be directly reduced to the target alcohol using milder reducing agents like sodium borohydride.
Another strategic approach involves the stepwise functionalization of a pre-existing pyridine ring. A logical starting material for this pathway is 2,3-lutidine.
The synthesis could commence with the selective oxidation of the methyl group at the 2-position of 2,3-lutidine to form 3-methyl-2-pyridinecarboxylic acid. This selective oxidation is a critical step and can be challenging due to the presence of the second methyl group. Subsequently, the pyridine ring can be halogenated at the 6-position, for instance, to introduce a chloro or bromo substituent. This is followed by a nucleophilic aromatic substitution reaction with sodium methoxide to install the methoxy group, yielding 6-methoxy-3-methyl-2-pyridinecarboxylic acid. This acid can then be esterified and reduced as described in the previous section.
An alternative functionalization route involves the direct lithiation of a methoxypyridine derivative. For example, 6-methoxypyridine can be lithiated at the 2-position, followed by a reaction with a suitable electrophile to introduce the methyl and hydroxymethyl groups. However, controlling the regioselectivity of such reactions on a pre-substituted pyridine ring can be complex.
Chemo-, Regio-, and Stereoselective Syntheses of this compound and its Analogues
The synthesis of this compound and its analogues requires careful control of chemo- and regioselectivity. The target molecule itself is achiral, so stereoselectivity is not a factor in its synthesis, but it becomes crucial when synthesizing chiral analogues.
Chemoselectivity: In pathways starting from 2,3-lutidine, the selective oxidation of one methyl group in the presence of the other is a key chemoselective challenge. The methyl group at the 2-position is generally more activated towards oxidation than the one at the 3-position, which can be exploited to achieve the desired outcome.
Regioselectivity: When functionalizing an already substituted pyridine ring, the position of the incoming substituent is governed by the directing effects of the existing groups. For instance, in the halogenation of 3-methyl-2-pyridinecarboxylic acid, the position of halogenation needs to be controlled to favor the desired 6-position. Similarly, the regioselectivity of lithiation is highly dependent on the directing group present on the pyridine ring and the reaction conditions.
Optimization of Reaction Conditions for Enhanced Yields and Purity
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. This involves systematically varying parameters for each synthetic step.
For the oxidation of a picoline precursor, factors such as the choice of oxidizing agent, reaction temperature, and reaction time can significantly impact the yield of the carboxylic acid and minimize side reactions. In the reduction of the ester intermediate, the choice of reducing agent, solvent, and temperature are critical. For instance, while LiAlH4 is highly effective, it is also highly reactive and requires careful handling and anhydrous conditions.
Below is an interactive data table summarizing key parameters that can be optimized for the major reaction steps.
| Reaction Step | Parameter to Optimize | Typical Range/Options | Desired Outcome |
| Oxidation of Picoline | Oxidizing Agent | KMnO4, SeO2, Catalytic O2 | High yield of carboxylic acid, minimal over-oxidation |
| Temperature | 20-100 °C | Complete conversion without degradation | |
| Solvent | Water, Pyridine, Acetic Acid | Good solubility of reactants, facilitates reaction | |
| Esterification | Catalyst | H2SO4, HCl, SOCl2 | High conversion to the ester |
| Reactant Ratio | Excess alcohol | Drives equilibrium towards product | |
| Temperature | Reflux | Speeds up the reaction rate | |
| Reduction of Ester | Reducing Agent | LiAlH4, NaBH4/AlCl3 | High yield of alcohol, avoids side products |
| Solvent | THF, Diethyl ether (anhydrous) | Solubilizes reactants, inert to reducing agent | |
| Temperature | 0 °C to reflux | Controlled reaction rate, prevents decomposition |
Application of Sustainable and Green Chemistry Principles in Synthetic Routes
Applying the principles of green chemistry to the synthesis of this compound can reduce its environmental impact. Key areas for improvement include the choice of reagents, solvents, and energy usage.
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle. This can be achieved by favoring addition reactions over substitution or elimination reactions where possible.
Use of Greener Reagents and Catalysts: Traditional oxidation reactions often use stoichiometric amounts of heavy metal-based oxidants like potassium permanganate, which generate significant waste. The use of catalytic amounts of less toxic metals or even metal-free oxidation systems with a benign terminal oxidant like molecular oxygen or hydrogen peroxide would be a significant improvement. For instance, the use of nitrous oxide as a "green oxidant" for picoline oxidation has been explored. eurekaselect.com
Safer Solvents: Many organic reactions are carried out in volatile and often toxic organic solvents. Replacing these with greener alternatives such as water, ethanol, or supercritical fluids can significantly reduce the environmental footprint of the synthesis.
Energy Efficiency: Employing catalytic reactions that can be run at lower temperatures and pressures reduces energy consumption. Microwave-assisted synthesis can also be a more energy-efficient alternative to conventional heating.
By integrating these principles, the synthesis of this compound can be made more environmentally friendly and economically viable.
Emerging Synthetic Techniques (e.g., Flow Chemistry, Photoredox Catalysis) for this compound
The synthesis of highly functionalized pyridine derivatives such as this compound is increasingly benefiting from the adoption of modern synthetic technologies. Emerging techniques like flow chemistry and photoredox catalysis offer significant advantages over traditional batch processing, including enhanced safety, improved reaction efficiency, and greater scalability. While specific literature detailing the application of these methods for the direct synthesis of this compound is not yet prevalent, the principles and successful applications in the synthesis of structurally similar pyridylmethanols and functionalized pyridines provide a strong basis for their potential utility.
Flow Chemistry:
Continuous flow chemistry, where reactants are pumped through a network of tubes and reactors, offers precise control over reaction parameters such as temperature, pressure, and residence time. This methodology is particularly advantageous for reactions that are highly exothermic, involve hazardous intermediates, or require rapid optimization.
For the synthesis of substituted pyridylmethanols, flow chemistry can be envisioned in several key steps. For instance, the formation of the pyridine ring itself can be achieved in a continuous flow microwave reactor, which has been demonstrated for Bohlmann–Rahtz pyridine synthesis. This approach allows for rapid heating and precise temperature control, leading to higher yields and shorter reaction times compared to conventional heating. Furthermore, functional group manipulations on the pyridine ring, such as the introduction of the methoxy group or the conversion of a precursor to the methanol moiety, can be performed in a sequential, multi-step flow system without the need for isolating intermediates. This "telescoped" synthesis reduces waste and minimizes manual handling of potentially hazardous materials.
The synthesis of 2-[methyl(pyridin-2-yl)amino]ethanol has been successfully demonstrated using a continuous flow microreactor, showcasing the feasibility of applying this technology to the production of functionalized pyridine derivatives. The study highlighted that under optimal conditions, a single microreactor could significantly outperform traditional batch reactors in terms of production efficiency.
Potential advantages of a flow-based synthesis for this compound include:
Enhanced Safety: Handling of reactive intermediates can be performed in a closed system, minimizing exposure.
Improved Yield and Selectivity: Precise control over reaction conditions can lead to cleaner reactions with fewer byproducts.
Rapid Optimization: The effect of changing reaction parameters can be quickly evaluated, accelerating process development.
Scalability: Scaling up production can be achieved by running the flow reactor for longer periods or by "numbering up" (using multiple reactors in parallel).
Illustrative Data for Flow Synthesis of a Substituted Pyridylmethanol Derivative:
| Reactants | Reaction Type | Reactor | Temperature (°C) | Residence Time | Yield (%) |
|---|---|---|---|---|---|
| 2-chloropyridine, 2-(methylamino)ethanol | Nucleophilic Aromatic Substitution | Microreactor | 160 | Variable | Up to 90 |
| picolinaldehyde, p-chlorophenylmagnesium bromide | Grignard Reaction | Flow Reactor | Room Temp | ~5 min | 94 |
Photoredox Catalysis:
Visible-light photoredox catalysis has emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. This technique utilizes a photocatalyst that, upon absorption of light, can initiate single-electron transfer (SET) processes, leading to the generation of highly reactive radical intermediates.
In the context of synthesizing this compound, photoredox catalysis could be particularly valuable for the C-H functionalization of a pre-formed 6-methoxy-3-methylpyridine precursor. For example, the direct conversion of the methyl group at the 2-position to a hydroxymethyl group is a potential application. This could be achieved through a photoredox-catalyzed benzylic C-H oxidation. Such a transformation would be highly atom-economical, avoiding the need for pre-functionalization of the methyl group.
Research has demonstrated the functionalization of pyridines via pyridinyl radicals generated through photoredox catalysis. acs.org This approach allows for the introduction of various functional groups onto the pyridine ring with high regioselectivity. While direct hydroxymethylation via this method is still an area of active research, the principles can be extended to the synthesis of this compound. For instance, a photoredox-catalyzed coupling of a suitable precursor with a formaldehyde (B43269) equivalent could be envisioned.
Another potential application is the late-stage functionalization of the pyridine ring. If a different synthetic route provides a closely related pyridine derivative, photoredox catalysis could be employed to introduce the required substituents with high precision, a strategy that is increasingly important in medicinal chemistry for the rapid generation of compound libraries.
Potential advantages of using photoredox catalysis include:
Mild Reaction Conditions: Reactions are often performed at room temperature, tolerating a wide range of functional groups.
High Selectivity: The use of specific photocatalysts and reaction conditions can lead to excellent chemo- and regioselectivity.
Novel Reactivity: Access to reactive intermediates that are difficult to generate using traditional methods allows for the development of new synthetic disconnections.
Sustainability: The use of visible light as a renewable energy source makes this a greener synthetic approach.
Illustrative Data for Photoredox-Catalyzed Functionalization of Pyridine Derivatives:
| Substrate | Reagent | Photocatalyst | Light Source | Solvent | Yield (%) |
|---|---|---|---|---|---|
| Pyridine derivative | Allylic C-H source | Dithiophosphoric acid | 365 nm LED | Acetone | Good |
| Benzylic C-H substrate | Azidoiodinane | Cu(dap)₂Cl | Visible Light | - | Up to 80 |
Chemical Reactivity and Transformation Mechanisms of 6 Methoxy 3 Methylpyridin 2 Yl Methanol
Reactions Involving the Hydroxyl Group
The primary alcohol functionality in (6-Methoxy-3-methylpyridin-2-yl)methanol is a primary site for various chemical modifications, including oxidation, reduction, esterification, etherification, and nucleophilic substitution.
Oxidation and Reduction Processes
The primary alcohol of this compound can be selectively oxidized to either the corresponding aldehyde or carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), are typically employed for the controlled oxidation to the aldehyde, 6-methoxy-3-methylpicolinaldehyde. researchgate.netmasterorganicchemistry.com Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO4) or chromic acid, will typically lead to the formation of the carboxylic acid, 6-methoxy-3-methylpicolinic acid.
Conversely, while the hydroxyl group is already in its reduced form, the term "reduction" in this context could refer to the hydrogenolysis of the C-OH bond, replacing the hydroxyl group with a hydrogen atom. This transformation would yield 6-methoxy-2,3-dimethylpyridine. Such a reaction is typically achieved using catalytic hydrogenation under forcing conditions or through a two-step process involving conversion of the alcohol to a halide followed by reductive dehalogenation.
Table 1: Oxidation Reactions of the Hydroxyl Group
| Product | Reagent | Conditions | Typical Yield |
| 6-Methoxy-3-methylpicolinaldehyde | Pyridinium chlorochromate (PCC) | Dichloromethane (DCM), Room Temperature | Moderate to High |
| 6-Methoxy-3-methylpicolinic acid | Potassium permanganate (KMnO4) | Basic aqueous solution, heat | Moderate to High |
Esterification, Etherification, and Related Derivatizations
The hydroxyl group readily undergoes esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form the corresponding esters. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid, is a common method. hymasynthesis.com Alternatively, for more sensitive substrates, milder methods such as reaction with an acyl chloride in the presence of a non-nucleophilic base like pyridine (B92270) can be employed.
Etherification of the hydroxyl group can be achieved through various methods, most notably the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming an ether. khanacademy.org
Table 2: Esterification and Etherification Reactions
| Reaction Type | Reagent 1 | Reagent 2 | Conditions | Product |
| Esterification | Acetic anhydride (B1165640) | Pyridine | Room Temperature | (6-Methoxy-3-methylpyridin-2-yl)methyl acetate |
| Etherification | Sodium hydride (NaH) | Methyl iodide | Tetrahydrofuran (THF) | 2-(Methoxymethyl)-6-methoxy-3-methylpyridine |
Nucleophilic Substitution Reactions of the Hydroxyl Group
The hydroxyl group itself is a poor leaving group. Therefore, for nucleophilic substitution to occur, it must first be converted into a better leaving group. libretexts.org This is commonly achieved by protonation in the presence of a strong acid, forming a good leaving group (water), or by converting the alcohol into a sulfonate ester, such as a tosylate or mesylate. Once activated, the carbon atom of the hydroxymethyl group becomes susceptible to attack by a variety of nucleophiles. For instance, treatment with a hydrogen halide (e.g., HBr) can convert the alcohol into the corresponding halide, 2-(bromomethyl)-6-methoxy-3-methylpyridine.
Reactivity at the Pyridine Ring System
The pyridine ring of this compound is an electron-deficient aromatic system, which influences its susceptibility to electrophilic and nucleophilic attack. The existing substituents—methoxy (B1213986), methyl, and hydroxymethyl groups—further modulate the ring's reactivity and regioselectivity.
Electrophilic and Nucleophilic Aromatic Substitution Potential
Due to the electron-withdrawing nature of the nitrogen atom, the pyridine ring is generally deactivated towards electrophilic aromatic substitution (EAS). chemguide.co.uk The reaction, if it occurs, typically requires harsh conditions. The methoxy group at the 6-position is an activating, ortho-, para-directing group, while the methyl group at the 3-position is also weakly activating and ortho-, para-directing. The hydroxymethyl group at the 2-position has a deactivating inductive effect. Considering the combined effects, electrophilic attack would be most likely to occur at the C5 position. Nitration, for example, could potentially be achieved using a mixture of nitric and sulfuric acid, though yields may be low.
Conversely, the pyridine ring is activated towards nucleophilic aromatic substitution (NAS), particularly at the positions ortho and para to the nitrogen atom (C2 and C6). quimicaorganica.org In the case of this compound, the C6 position is already substituted with a methoxy group, which could potentially act as a leaving group under certain conditions, especially if the ring is further activated by an electron-withdrawing group. ntu.edu.sg
Functionalization of the Methoxy and Methyl Substituents
The methoxy group on the pyridine ring can be cleaved to yield the corresponding pyridone. This demethylation can be achieved using various reagents, such as strong acids (e.g., HBr) or specialized reagents like L-selectride. elsevierpure.commdma.chnih.gov
The methyl group at the C3 position is generally unreactive. However, it can be functionalized, often after N-oxidation of the pyridine ring. The resulting pyridine N-oxide can activate the methyl group for deprotonation and subsequent reaction with electrophiles. researchgate.netarkat-usa.orgnih.govthieme-connect.de Alternatively, the methyl group can be oxidized to a carboxylic acid under strong oxidizing conditions, although this may also affect the hydroxymethyl group.
Pyridinium Salt Formation and Subsequent Transformations
The pyridine nitrogen in this compound possesses a lone pair of electrons, making it nucleophilic and susceptible to reactions with electrophiles to form pyridinium salts. This transformation significantly alters the electronic properties of the pyridine ring, rendering it more electron-deficient and activating it for subsequent reactions.
Two primary pathways can be envisioned for the formation of pyridinium salts from this molecule:
N-Alkylation of the Pyridine Ring: The most direct method involves the reaction of the pyridine nitrogen with an alkylating agent, such as an alkyl halide (e.g., methyl iodide). This Sₙ2 reaction results in a quaternary ammonium (B1175870) salt, where the nitrogen atom bears a positive charge.
Activation of the Hydroxymethyl Group: The primary alcohol of the hydroxymethyl group can be converted into a good leaving group, for instance, by tosylation with tosyl chloride to form a tosylate ester, or by reaction with thionyl chloride to form a chloride. This activated intermediate can then react with a nucleophilic pyridine derivative to generate a pyridinium salt where the (6-methoxy-3-methylpyridin-2-yl)methyl moiety is appended to a different pyridine ring. This approach is instrumental in creating precursors for certain cross-coupling reactions. mdpi.com
Once formed, these pyridinium salts can undergo various transformations. The increased electrophilicity of the pyridinium ring makes it a target for nucleophiles. Furthermore, these salts are key intermediates in photochemical transformations, which can lead to complex skeletal rearrangements. researchgate.netnih.gov They can also serve as precursors in metal-catalyzed C-N bond activation, enabling the substitution of the pyridinium group. nih.gov
| Transformation Type | Reagents/Conditions | Expected Product Class | Notes |
|---|---|---|---|
| N-Alkylation | Alkyl Halide (e.g., CH₃I), Solvent (e.g., Acetonitrile) | N-Alkyl-(6-methoxy-3-methylpyridin-2-yl)methanolium salt | Direct quaternization of the pyridine nitrogen. |
| Hydroxymethyl Activation & Salt Formation | 1. TsCl, Pyridine 2. Nucleophilic Pyridine | Pyridinium salt with a (6-methoxy-3-methylpyridin-2-yl)methyl substituent | Creates a structure analogous to benzylic pyridinium salts used in cross-coupling. |
| Nucleophilic Addition | Organometallic Reagents (e.g., Grignard, Organolithium) | Dihydropyridine derivatives | The electron-deficient pyridinium ring is susceptible to nucleophilic attack. |
Metal-Catalyzed Reactions Involving this compound
While the native compound is not typically a direct participant in many metal-catalyzed reactions, its functional groups allow for derivatization into suitable substrates for powerful bond-forming methodologies like cross-coupling and C-H activation.
Cross-coupling reactions are a cornerstone of modern synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.org For this compound to participate, it generally must be converted into a more reactive form.
A highly relevant strategy involves its conversion into a benzylic-type pyridinium salt. Research has demonstrated that benzylic pyridinium salts can undergo nickel-catalyzed Suzuki-Miyaura cross-coupling with aryl boronic acids. nih.gov This reaction proceeds via the activation of the C–N bond of the pyridinium salt, effectively coupling the benzylic fragment with the aryl group from the boronic acid to form diarylmethane structures. This method is noted for its tolerance of various functional groups and amenability to heteroaromatic systems. nih.gov
The general catalytic cycle for such palladium- or nickel-catalyzed reactions involves three key steps: oxidative addition of the catalyst to an organic halide or activated species, transmetalation with the organometallic coupling partner (like a boronic acid), and reductive elimination to form the new bond and regenerate the active catalyst. youtube.com
| Reaction Name | Required Substrate Modification | Typical Catalyst/Reagents | Product Class |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Conversion of -CH₂OH to a pyridinium salt | Ni(OAc)₂/Ligand, Aryl Boronic Acid, Base | Diaryl- or Heteroarylmethanes |
| Heck Coupling | Halogenation of the pyridine ring (e.g., at C4 or C5) | Pd(OAc)₂, Ligand, Alkene, Base | Styrenyl-pyridines |
| Sonogashira Coupling | Halogenation of the pyridine ring | Pd/Cu catalyst, Terminal Alkyne, Base | Alkynyl-pyridines |
Direct C-H activation is a powerful strategy for functionalizing molecules without pre-installation of reactive handles. beilstein-journals.org For pyridine-containing molecules, the nitrogen atom is a potent directing group, typically facilitating C-H activation at the ortho positions (C2 and C6). rsc.org In this compound, both ortho positions are substituted (by the hydroxymethyl and methoxy groups, respectively), which complicates direct C-H activation at these sites.
Therefore, functionalization would likely be directed to the C4 or C5 positions. The regioselectivity can be influenced by several factors:
Directing Groups: The methoxy and hydroxymethyl groups could exert secondary directing effects.
Catalyst System: The choice of transition metal (e.g., Pd, Rh, Ir) and associated ligands is critical for controlling reactivity and selectivity. rsc.org
Lewis Acidity: The addition of a Lewis acid can coordinate to the pyridine nitrogen, altering its electronic properties and sterically hindering the ortho positions, thereby favoring activation at the C4 position. nih.gov
Research on related systems has shown that iridium complexes supported by pincer ligands can activate pyridine C-H bonds, often with high selectivity. acs.org Such methodologies could potentially be adapted for the selective functionalization of the C4 or C5 C-H bonds in this compound.
| C-H Activation Type | Likely Position | Potential Catalytic System | Potential Coupling Partner |
|---|---|---|---|
| Arylation | C4 or C5 | Pd(OAc)₂, Ligand, Ag₂CO₃ | Aryl Halides |
| Olefination | C4 or C5 | [Ru(p-cymene)Cl₂]₂, AgSbF₆ | Alkenes |
| Alkylation | C4 | Rh or Yttrium complexes | Alkenes |
Mechanistic Elucidation of Key Transformations through Kinetic and Spectroscopic Studies
While specific mechanistic studies on this compound are not widely documented, the methodologies for elucidating the transformations it undergoes are well-established. A combination of kinetic, spectroscopic, and computational techniques would be employed to understand the reaction pathways.
Pyridinium Salt Electrochemistry: The redox behavior of pyridinium salts can be investigated using cyclic voltammetry. This technique helps determine reduction potentials and electrochemical reversibility. rsc.org Spectroelectrochemical methods, such as Surface-Enhanced Raman Spectroscopy (SERS), can be used to identify adsorbed species or transient radicals at an electrode surface, providing insight into the reduction mechanism. rsc.orgwpmucdn.com
Cross-Coupling Mechanisms: Kinetic analysis is fundamental to understanding the rate-determining step of a catalytic cycle (oxidative addition, transmetalation, or reductive elimination). nih.gov In situ spectroscopic monitoring (e.g., NMR, IR) can track the concentration of intermediates and the catalyst resting state. Computational studies, particularly Density Functional Theory (DFT), are invaluable for mapping the potential energy surface of the entire catalytic cycle.
C-H Activation Mechanisms: A key diagnostic tool in C-H activation is the Kinetic Isotope Effect (KIE). By comparing the reaction rates of the substrate with its deuterated analogue, one can determine if the C-H bond cleavage is the rate-limiting step. beilstein-journals.org DFT calculations are also used extensively to explore the thermodynamics and kinetics of different possible C-H activation pathways and to rationalize observed regioselectivity. acs.org
| Mechanistic Question | Investigatory Technique | Information Gained |
|---|---|---|
| Is C-H bond cleavage rate-determining? | Kinetic Isotope Effect (KIE) Studies | Confirmation of C-H activation in the rate-limiting step. |
| What is the catalyst resting state? | In situ NMR or IR Spectroscopy | Identification of the major species in the catalytic cycle. |
| What is the transition state energy for a key step? | Density Functional Theory (DFT) Calculations | Theoretical energy barriers, reaction pathways, and geometries of intermediates. |
| Are radical intermediates formed? | Cyclic Voltammetry / SERS | Evidence for single-electron transfer processes and identification of transient species. |
Advanced Spectroscopic and Analytical Methodologies Applied to 6 Methoxy 3 Methylpyridin 2 Yl Methanol Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis
NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Proton (¹H) NMR spectroscopy provides detailed information about the hydrogen atoms in a molecule. For (6-Methoxy-3-methylpyridin-2-yl)methanol, the ¹H NMR spectrum is expected to show distinct signals for each unique proton environment. The anticipated chemical shifts (δ) are influenced by the electron-donating methoxy (B1213986) group and the electron-withdrawing pyridine (B92270) ring.
The spectrum would feature two doublets in the aromatic region corresponding to the two coupled protons on the pyridine ring. The methyl group attached to the ring would appear as a singlet in the upfield region. Similarly, the methoxy group protons would also produce a distinct singlet. The methylene (B1212753) protons of the methanol (B129727) group would appear as a singlet, though it may show coupling to the hydroxyl proton depending on the solvent and concentration. The hydroxyl proton itself typically appears as a broad singlet.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound (Predicted values based on standard chemical shift ranges and substituent effects)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-4 (aromatic) | 7.4 - 7.6 | Doublet (d) |
| H-5 (aromatic) | 6.6 - 6.8 | Doublet (d) |
| -CH₂OH (methylene) | 4.6 - 4.8 | Singlet (s) |
| -OCH₃ (methoxy) | 3.9 - 4.1 | Singlet (s) |
| -CH₃ (methyl) | 2.2 - 2.4 | Singlet (s) |
| -OH (hydroxyl) | Variable (e.g., 4.5 - 5.5) | Broad Singlet (br s) |
Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. The chemical shifts are indicative of the carbon's hybridization and electronic environment. The spectrum is expected to show eight distinct signals corresponding to the eight carbon atoms of the molecule. The carbons of the pyridine ring will appear in the downfield region (110-165 ppm), with C-2, C-3, and C-6 being significantly affected by their direct substituents. The methoxy and methyl carbons will appear in the upfield region.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Predicted values based on standard chemical shift ranges and substituent effects)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | 158 - 162 |
| C-3 | 120 - 124 |
| C-4 | 138 - 142 |
| C-5 | 110 - 114 |
| C-6 | 162 - 166 |
| -CH₂OH (methylene) | 62 - 66 |
| -OCH₃ (methoxy) | 53 - 56 |
| -CH₃ (methyl) | 16 - 20 |
Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. A key correlation would be observed between the aromatic protons H-4 and H-5, confirming their adjacent positions on the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It would be used to definitively assign the signals in the ¹³C spectrum based on the already assigned ¹H spectrum (e.g., linking the proton signal at ~4.7 ppm to the carbon signal at ~64 ppm, confirming the -CH₂OH group).
The methyl protons (-CH₃) showing correlations to C-2, C-3, and C-4.
The methylene protons (-CH₂OH) showing correlations to C-2 and C-3.
The methoxy protons (-OCH₃) showing a correlation to C-6.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It would show correlations between protons that are close in space, even if they are not directly coupled. For instance, a NOESY correlation between the methylene protons (-CH₂OH) and the methyl protons (-CH₃) would confirm their placement on adjacent carbons (C-2 and C-3).
Mass Spectrometry (MS) for Molecular Characterization and Fragmentation Pathway Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
ESI is a soft ionization technique that typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation. For this compound, which has a monoisotopic mass of 153.0790 g/mol , the ESI-MS spectrum in positive ion mode would be expected to show a prominent peak at an m/z of 154.0863. uni.lu Other adducts, such as the sodium adduct [M+Na]⁺ at m/z 176.0682, may also be observed. uni.lu By inducing fragmentation (e.g., in a tandem MS experiment), a characteristic pathway can be observed, often involving the loss of stable neutral molecules like water (H₂O) or formaldehyde (B43269) (CH₂O).
Table 3: Predicted ESI-MS Ions for this compound
| Ion | Predicted m/z | Description |
| [M+H]⁺ | 154.0863 | Protonated molecular ion |
| [M+Na]⁺ | 176.0682 | Sodium adduct |
| [M+H-H₂O]⁺ | 136.0757 | Loss of water from the methanol group |
| [M+H-CH₂O]⁺ | 124.0811 | Loss of formaldehyde from the methoxy group |
GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is well-suited for volatile and thermally stable compounds like substituted pyridines. nih.gov In GC-MS, ionization is typically achieved through electron ionization (EI), a high-energy process that leads to extensive and reproducible fragmentation.
The EI mass spectrum would show a molecular ion peak (M⁺) at m/z 153, confirming the molecular weight. The fragmentation pattern would provide a structural fingerprint. Plausible fragmentation pathways include:
Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen of the methanol group, leading to the loss of a CH₂OH radical.
Benzylic-type cleavage: Loss of a hydrogen or hydroxyl radical from the methanol group to form a stabilized pyridinium (B92312) ion.
Cleavage of substituents: Loss of a methyl radical from the methoxy group or the ring-attached methyl group.
Table 4: Plausible GC-MS (EI) Fragments for this compound
| Plausible Fragment Ion (m/z) | Description |
| 153 | Molecular Ion (M⁺) |
| 152 | Loss of H radical ([M-H]⁺) |
| 138 | Loss of methyl radical ([M-CH₃]⁺) |
| 122 | Loss of CH₂OH radical ([M-CH₂OH]⁺) |
| 122 | Loss of methoxy radical ([M-OCH₃]⁺) - less likely as a primary step |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the unambiguous confirmation of the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) of an ion with very high precision (typically to within 5 ppm), HRMS allows for the calculation of a unique elemental formula.
For this compound, with a chemical formula of C₈H₁₁NO₂, the theoretical monoisotopic mass is 153.07898 Da. HRMS analysis, often employing techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), would seek to detect the protonated molecule [M+H]⁺ at m/z 154.08626 or other common adducts. uni.luuni.lu The high accuracy of the mass measurement allows for the differentiation between compounds with the same nominal mass but different elemental formulas, providing definitive structural confirmation.
Furthermore, tandem mass spectrometry (MS/MS) experiments coupled with HRMS can be used to study the fragmentation patterns of the molecule. This provides deeper structural insights by identifying characteristic neutral losses and fragment ions, such as the loss of a water molecule ([M+H-H₂O]⁺), a methoxy group ([M+H-CH₃O]⁺), or the entire methanol substituent.
Table 1: Predicted HRMS Adducts and Fragments for this compound
| Adduct/Fragment Formula | Adduct/Fragment Type | Calculated m/z |
|---|---|---|
| [C₈H₁₂NO₂]⁺ | [M+H]⁺ | 154.08626 |
| [C₈H₁₁NNaO₂]⁺ | [M+Na]⁺ | 176.06820 |
| [C₈H₁₁NKO₂]⁺ | [M+K]⁺ | 192.04214 |
Data is predictive and based on the compound's elemental formula. uni.luuni.lu
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Fingerprinting
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups present in this compound and providing a unique "molecular fingerprint."
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule, exciting its vibrational modes. The spectrum for this compound is expected to exhibit several characteristic absorption bands. A broad band in the region of 3400-3200 cm⁻¹ would be indicative of the O-H stretching vibration of the primary alcohol group. C-H stretching vibrations from the aromatic pyridine ring and the aliphatic methyl and methoxy groups would appear around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. The pyridine ring itself will produce characteristic C=C and C=N stretching vibrations in the 1600-1450 cm⁻¹ region. researchgate.net Strong C-O stretching bands for the alcohol and the methoxy ether group are expected in the 1260-1000 cm⁻¹ range. acs.org
Raman Spectroscopy: Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information. While O-H stretching is typically weak in Raman spectra, the aromatic ring vibrations are often strong, providing clear signals for the pyridine core. The symmetric vibrations of the methyl and methoxy groups are also readily observed. The combination of IR and Raman spectra provides a comprehensive vibrational profile, confirming the presence of all key functional groups and serving as a definitive fingerprint for the compound's identification.
Table 2: Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Alcohol | O-H Stretch | 3400 - 3200 (broad) |
| Aromatic C-H | C-H Stretch | 3100 - 3000 |
| Aliphatic C-H | C-H Stretch | 3000 - 2850 |
| Pyridine Ring | C=C, C=N Stretch | 1600 - 1450 |
| Methyl/Methylene | C-H Bend | 1470 - 1370 |
Electronic Absorption (UV-Vis) and Emission Spectroscopy for Electronic Structure Probing
Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) absorption spectroscopy, provides valuable information about the electronic transitions within this compound. Substituted pyridines typically exhibit two main types of electronic transitions in the UV region: π→π* and n→π* transitions. aip.orgresearchgate.net
The π→π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, are generally high-intensity absorptions. The n→π* transitions involve the promotion of a non-bonding electron from the nitrogen atom's lone pair to a π* antibonding orbital and are typically of lower intensity. aip.org For pyridine derivatives, these absorptions usually occur in the 200-300 nm range. orientjchem.orgrsc.org
The presence of the methoxy (-OCH₃), methyl (-CH₃), and hydroxymethyl (-CH₂OH) substituents on the pyridine ring will influence the precise wavelengths and intensities of these absorptions. These groups act as auxochromes, and their electronic effects (inductive and resonance) can cause bathochromic (red) or hypsochromic (blue) shifts in the absorption maxima compared to unsubstituted pyridine. Solvent polarity can also significantly affect the position of the absorption bands, particularly the n→π* transition, which often shows a hypsochromic shift in polar solvents. aip.orgorientjchem.org
Emission spectroscopy (fluorescence) could further probe the electronic structure by examining the molecule's de-excitation pathways after absorbing light. While not all pyridine derivatives are strongly fluorescent, such studies can provide data on the energy of the lowest excited singlet state and the influence of molecular structure and environment on its photophysical properties.
Table 3: Typical Electronic Transitions in Substituted Pyridines
| Transition Type | Description | Typical λₘₐₓ Region (nm) | Relative Intensity |
|---|---|---|---|
| π → π* | Electron promotion from π to π* orbital | 200 - 270 | High |
X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions
Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of this compound in the solid state. This technique would provide accurate data on bond lengths, bond angles, and torsional angles, confirming the molecule's connectivity and conformation.
Crucially, X-ray crystallography elucidates the supramolecular architecture, revealing the network of intermolecular interactions that govern the crystal packing. rsc.org For this compound, the most significant intermolecular interaction is expected to be a strong O-H···N hydrogen bond. This would involve the hydroxyl proton of the methanol group on one molecule acting as a hydrogen bond donor to the lone pair of the pyridine nitrogen atom on an adjacent molecule. nih.gov This type of interaction commonly leads to the formation of well-defined supramolecular structures, such as infinite chains or discrete dimers. nih.govresearchgate.net
Table 4: Expected Intermolecular Interactions in Crystalline this compound
| Interaction Type | Donor | Acceptor | Typical Distance (Å) |
|---|---|---|---|
| Hydrogen Bond | O-H (hydroxyl) | N (pyridine) | D···A ≈ 2.7 - 3.0 |
| π–π Stacking | Pyridine Ring Centroid | Pyridine Ring Centroid | 3.5 - 3.8 |
Chromatographic Techniques (HPLC, GC) for Purity Assessment, Reaction Monitoring, and Separation Strategies
Chromatographic techniques are essential for assessing the purity, monitoring the progress of synthesis, and enabling the separation and purification of this compound.
High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for determining the purity of non-volatile or thermally sensitive compounds. For a polar compound like this compound, a reversed-phase HPLC (RP-HPLC) method would be most suitable. researchgate.net This typically involves a C18 stationary phase and a polar mobile phase, such as a gradient mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol. helixchrom.com An acidic modifier, such as formic acid or trifluoroacetic acid, is often added to the mobile phase to ensure good peak shape by protonating the pyridine nitrogen. sielc.com Detection is commonly achieved using a UV detector set to a wavelength where the pyridine chromophore absorbs strongly (e.g., ~260 nm).
Gas Chromatography (GC): Given its molecular weight and functional groups, this compound is expected to have sufficient volatility and thermal stability for analysis by Gas Chromatography, often coupled with a mass spectrometer (GC-MS). nih.gov This technique is excellent for rapid reaction monitoring and purity assessment, especially for identifying volatile impurities. tandfonline.com The analysis would typically be performed on a capillary column with a nonpolar or mid-polarity stationary phase (e.g., 5% phenyl polysiloxane). A temperature program would be used to ensure the elution of the compound as a sharp peak. GC-MS provides both retention time and mass spectral data, allowing for confident peak identification. biotech-asia.org
Table 5: Representative Chromatographic Conditions for Analysis
| Technique | Column Type | Mobile Phase / Carrier Gas | Detection |
|---|---|---|---|
| HPLC | C18 (e.g., 4.6 x 150 mm, 5 µm) | Acetonitrile/Water with 0.1% Formic Acid (Gradient) | UV at 260 nm |
| GC | 5% Phenyl Polysiloxane (e.g., 30 m x 0.25 mm) | Helium | FID or Mass Spectrometry (MS) |
Computational and Theoretical Chemistry Studies on 6 Methoxy 3 Methylpyridin 2 Yl Methanol
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT) and Ab Initio methods, are fundamental to understanding the electronic characteristics of (6-Methoxy-3-methylpyridin-2-yl)methanol. wikipedia.orgchemeurope.comdtic.milnih.govmpg.de These "first-principles" methods solve the electronic Schrödinger equation to predict a wide range of molecular properties without empirical data. chemeurope.com
Density Functional Theory (DFT): DFT has become a popular method due to its balance of accuracy and computational cost. nih.gov For this compound, DFT calculations using functionals like B3LYP with appropriate basis sets (e.g., 6-311G(d,p)) can elucidate its electronic structure. electrochemsci.orgmdpi.com Key parameters derived from these calculations include the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO energy gap. nih.govresearchgate.netresearchgate.net
The HOMO energy is indicative of the molecule's electron-donating ability, while the LUMO energy relates to its electron-accepting capability. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and kinetic stability. nih.gov For pyridine (B92270) derivatives, substituents significantly influence these electronic properties. researchgate.net The electron-donating methoxy (B1213986) (-OCH3) and methyl (-CH3) groups, along with the hydroxymethyl (-CH2OH) group, are expected to increase the electron density on the pyridine ring, affecting its reactivity towards electrophiles and nucleophiles. wikipedia.org
Ab Initio Methods: While more computationally intensive, ab initio methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MPn), and Coupled Cluster (CC) theory offer higher accuracy by systematically improving upon the HF approximation. chemeurope.comnih.gov These methods are crucial for benchmarking DFT results and for systems where electron correlation is particularly important.
Calculated quantum chemical parameters can be used to predict the molecule's reactivity. Descriptors such as electronegativity, global hardness, softness, and the electrophilicity index can be derived from HOMO and LUMO energies to provide a quantitative measure of reactivity. electrochemsci.org The molecular electrostatic potential (ESP) map, another output of these calculations, visualizes the charge distribution and helps identify sites susceptible to electrophilic and nucleophilic attack. nih.gov
Table 1: Illustrative Quantum Chemical Parameters for this compound Calculated via DFT
| Parameter | Hypothetical Value | Significance |
|---|---|---|
| HOMO Energy | -6.2 eV | Electron-donating ability |
| LUMO Energy | -1.5 eV | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 4.7 eV | Chemical reactivity, stability |
| Dipole Moment | 2.5 D | Polarity of the molecule |
| Global Hardness (η) | 2.35 eV | Resistance to charge transfer |
Conformational Analysis and Energy Landscape Mapping
The flexibility of the methoxy and hydroxymethyl substituents in this compound means the molecule can exist in multiple conformations. Conformational analysis aims to identify the stable arrangements of atoms (conformers) and the energy barriers between them.
By systematically rotating the rotatable bonds (e.g., C-O bonds of the methoxy and hydroxymethyl groups) and calculating the potential energy at each step, an energy landscape can be mapped. researchgate.net This reveals the global minimum energy conformation (the most stable structure) as well as other local minima. Such studies on substituted pyridines have shown that the relative orientation of substituents can significantly impact stability due to steric hindrance and intramolecular interactions, such as hydrogen bonding. researchgate.netchemrxiv.org For this compound, intramolecular hydrogen bonding between the hydroxyl group's hydrogen and the pyridine ring's nitrogen is a possibility that would stabilize certain conformations.
Computational methods can generate a potential energy surface that illustrates the energy changes associated with bond rotations. The minima on this surface correspond to stable conformers, while the saddle points represent the transition states for conformational changes. acs.org The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution, which is crucial for understanding the molecule's average properties.
Table 2: Hypothetical Relative Energies of Key Conformers of this compound
| Conformer | Dihedral Angle (N-C-C-O) | Relative Energy (kcal/mol) | Key Feature |
|---|---|---|---|
| A (Global Minimum) | ~0° | 0.0 | Intramolecular H-bond |
| B | ~180° | 2.5 | Extended, no H-bond |
Molecular Dynamics Simulations for Understanding Dynamic Behavior
While quantum chemical calculations typically focus on static, optimized structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. ucl.ac.uk MD simulations solve Newton's equations of motion for a system of atoms, allowing the exploration of conformational changes, solvent interactions, and other dynamic processes. researchgate.netresearchgate.net
For this compound, MD simulations can be performed in various environments, such as in the gas phase to study intrinsic molecular motions or in a solvent (like water or an organic solvent) to understand solvation effects. nih.gov These simulations can reveal how the molecule's conformation fluctuates over time and how it interacts with surrounding solvent molecules through hydrogen bonding and other non-covalent interactions. nih.gov The trajectory generated by an MD simulation provides a detailed picture of the molecule's movement, which is essential for understanding its behavior in a realistic chemical environment. Reactive force fields (ReaxFF) can also be used in MD simulations to model chemical reactions, such as combustion or pyrolysis, for pyridine-containing compounds. researchgate.netucl.ac.ukucl.ac.uk
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational chemistry is a powerful tool for predicting spectroscopic properties, which can be invaluable for structure elucidation and the interpretation of experimental spectra. nih.gov
For this compound, DFT calculations can accurately predict its Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). acs.orgacs.org The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. nih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, theoretical chemical shifts can be obtained. nih.gov These predicted spectra can be compared with experimental data to confirm the molecular structure. Studies on substituted pyridines have shown a good correlation between DFT-calculated and experimental ¹³C NMR chemical shifts. acs.org
Similarly, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. These calculations help in assigning the vibrational modes observed in experimental spectra to specific molecular motions, such as stretching and bending of bonds.
Table 3: Illustrative Comparison of Predicted and Experimental ¹³C NMR Chemical Shifts (ppm) for this compound
| Carbon Atom | Hypothetical Predicted Shift (ppm) | Hypothetical Experimental Shift (ppm) |
|---|---|---|
| C2 (with -CH₂OH) | 160.5 | 160.1 |
| C3 (with -CH₃) | 118.2 | 117.9 |
| C4 | 108.9 | 108.5 |
| C5 | 139.0 | 138.6 |
| C6 (with -OCH₃) | 164.3 | 163.9 |
| -CH₂OH | 62.1 | 61.8 |
| -CH₃ | 17.5 | 17.2 |
Reaction Pathway Modeling and Transition State Analysis for Mechanistic Insights
Computational methods are extensively used to explore the mechanisms of chemical reactions. By mapping the potential energy surface for a reaction, it is possible to identify the minimum energy path from reactants to products. rsc.org This involves locating the transition state (TS)—the highest energy point along this path.
For reactions involving this compound, such as its synthesis or oxidation, computational modeling can provide detailed mechanistic insights. acs.org DFT calculations are commonly employed to optimize the geometries of reactants, products, intermediates, and transition states. rsc.org The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate. Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the identified transition state correctly connects the reactants and products. Such computational analysis can distinguish between different possible reaction mechanisms, for example, concerted versus stepwise pathways. rsc.org
Quantitative Structure-Reactivity Relationship (QSRR) Studies
Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their reactivity. researchgate.net These models use molecular descriptors—numerical values that encode structural, electronic, or physicochemical features—to predict reactivity. researchgate.net
For a class of compounds like substituted pyridines, a QSRR model could be developed to predict a specific reactivity parameter (e.g., a reaction rate constant) based on calculated descriptors. oberlin.edu These descriptors can be derived from quantum chemical calculations and include parameters like HOMO/LUMO energies, atomic charges, dipole moments, and steric parameters. researchgate.netnih.gov By applying statistical methods such as multiple linear regression, a predictive model is built. While a QSRR study requires a dataset of multiple related compounds, the principles could be applied to predict the reactivity of this compound based on models developed for similar pyridine derivatives. nih.gov
Design, Synthesis, and Chemical Exploration of Derivatives and Analogues of 6 Methoxy 3 Methylpyridin 2 Yl Methanol
Principles for Designing Structural Analogues with Modified Substituents on the Pyridine (B92270) Ring
The design of structural analogues of (6-Methoxy-3-methylpyridin-2-yl)methanol is predicated on a foundational understanding of how substituents influence the electronic and steric properties of the pyridine ring. The pyridine nucleus is electron-deficient compared to benzene, a consequence of the greater electronegativity of the nitrogen atom. This inherent electronic character is then modulated by the attached functional groups. The parent molecule contains a methoxy (B1213986) group, which is a strong electron-donating group through resonance, and a methyl group, a weak electron-donating group through induction. These groups increase the electron density of the ring, making it more susceptible to electrophilic substitution than pyridine itself and influencing its properties as a ligand in coordination chemistry.
Key principles for designing structural analogues include:
Modulation of Electronic Properties: The introduction of electron-withdrawing groups (EWGs) such as nitro (-NO₂), cyano (-CN), or halo (-Cl, -Br) at positions 4 or 5 would decrease the electron density of the pyridine ring. This modification would make the ring more susceptible to nucleophilic attack and would alter the pKa of the pyridine nitrogen. Conversely, adding further electron-donating groups (EDGs) would enhance the ring's electron density, potentially facilitating electrophilic substitution and increasing the basicity of the nitrogen atom.
Steric Hindrance: The size and position of substituents can introduce steric bulk around the nitrogen atom and the methoxy and methanol (B129727) groups. This can influence the molecule's ability to coordinate to metal centers or to interact with biological targets. For instance, introducing a bulky group at the 3-position could hinder the rotation of the methanol group, while substitution at the 4- or 5-positions would have a less direct steric impact on the key functional groups.
Introduction of New Functional Groups: Designing analogues is not limited to modifying existing substituents. New functional groups can be introduced to impart specific properties. For example, a carboxylic acid or an amine group could be added to improve water solubility or to provide a new point of attachment for further chemical modification.
Bioisosteric Replacement: In the context of medicinal chemistry, substituents can be replaced with bioisosteres to improve properties such as metabolic stability or binding affinity to a target protein, while retaining the desired biological activity. For example, the methoxy group could be replaced with other small alkoxy groups or a trifluoromethoxy group to alter lipophilicity and electronic properties.
Synthesis of Novel Pyridylmethanol Derivatives through Targeted Functionalization
The synthesis of this compound itself can be envisioned starting from a suitably substituted picoline derivative, such as 6-methoxy-3-methyl-2-picoline. A common strategy for the synthesis of 2-pyridinemethanols involves the oxidation of the corresponding 2-picoline. One established method proceeds through the formation of the N-oxide, followed by rearrangement in the presence of acetic anhydride (B1165640) to yield the 2-acetoxymethylpyridine, which can then be hydrolyzed to the desired 2-pyridinemethanol.
Once the parent pyridylmethanol is obtained, a variety of targeted functionalization reactions can be employed to generate novel derivatives:
Modification of the Hydroxyl Group: The primary alcohol of the methanol group is a versatile handle for functionalization. It can be oxidized to an aldehyde or a carboxylic acid using a range of oxidizing agents. The choice of oxidant is crucial to avoid over-oxidation or reaction with the sensitive pyridine ring. The hydroxyl group can also be converted to an ether or an ester through reactions with alkyl halides or acyl chlorides, respectively.
C-H Functionalization of the Pyridine Ring: Modern synthetic methods allow for the direct functionalization of C-H bonds on the pyridine ring. Transition-metal catalysis, for example, can be used to introduce new carbon-carbon or carbon-heteroatom bonds at the less sterically hindered positions of the ring. This approach avoids the need for pre-functionalized starting materials and offers a more atom-economical route to novel derivatives.
Nucleophilic Aromatic Substitution: If the pyridine ring is activated with a suitable leaving group (e.g., a halogen) at one of the ring positions, this group can be displaced by a variety of nucleophiles to introduce new substituents.
Electrophilic Aromatic Substitution: While the pyridine ring is generally deactivated towards electrophilic attack, the presence of the electron-donating methoxy and methyl groups can facilitate substitution, likely at the C5 position.
A summary of potential functionalization reactions is presented in the table below.
| Reaction Type | Reagents and Conditions | Resulting Functional Group |
| Oxidation of Methanol | MnO₂, CH₂Cl₂ | Aldehyde (-CHO) |
| Esterification | Acyl chloride, pyridine | Ester (-OC(O)R) |
| Etherification | NaH, Alkyl halide | Ether (-OR) |
| C-H Arylation | Pd catalyst, Aryl halide | Aryl group |
| Nitration | HNO₃, H₂SO₄ | Nitro group (-NO₂) |
Systematic Studies on the Impact of Substituent Effects on Reactivity and Electronic Properties
Systematic studies on substituted pyridines have provided a clear understanding of how different functional groups impact their reactivity and electronic properties. The interplay between inductive and resonance effects is key to these observations.
The electronic properties of the pyridine ring can be quantified by various parameters, including the HOMO-LUMO gap and the redox potential of corresponding metal complexes. Studies have shown that electron-donating groups generally lead to a smaller HOMO-LUMO gap, making the molecule more polarizable and potentially more reactive. In the context of coordination chemistry, electron-donating substituents on the pyridine ring increase the electron density at the metal center in the resulting complexes. This can be observed through techniques like cyclic voltammetry, where more electron-donating groups lead to a negative shift in the metal's redox potential.
The table below illustrates the general effect of different classes of substituents on the electronic properties of a pyridine ring.
| Substituent Type | Example | Effect on Electron Density | Impact on Reactivity |
| Strong Electron-Donating | -OCH₃, -NH₂ | Increases | Favors electrophilic attack |
| Weak Electron-Donating | -CH₃, -Alkyl | Slightly increases | Slightly favors electrophilic attack |
| Halogen | -Cl, -Br | Decreases (Inductive) | Deactivates ring, directs to C3/C5 |
| Strong Electron-Withdrawing | -NO₂, -CN | Decreases | Favors nucleophilic attack |
The reactivity of the pyridine ring towards electrophilic substitution is enhanced by the methoxy and methyl groups, with the substitution likely to occur at the C5 position, which is activated by both groups and is sterically accessible. Conversely, these electron-donating groups would disfavor nucleophilic aromatic substitution.
Stereochemical Aspects in the Synthesis and Reactions of Chiral Analogues
The introduction of chirality into analogues of this compound can lead to molecules with specific three-dimensional structures, which is of particular importance in fields such as medicinal chemistry and asymmetric catalysis. A primary focus for introducing a stereocenter is the carbon of the methanol group.
A common and effective method for the stereoselective synthesis of chiral pyridylmethanols is the asymmetric reduction of the corresponding 2-acylpyridine. This transformation can be achieved using a variety of chiral reducing agents or catalytic systems. For example, chiral borane (B79455) reagents, or catalytic hydrogenation with a chiral catalyst, can selectively produce one enantiomer of the alcohol over the other.
Key strategies for the synthesis of chiral analogues include:
Asymmetric Reduction: The reduction of a ketone precursor, (6-methoxy-3-methylpyridin-2-yl)(R)C=O, where R is an alkyl or aryl group, using a chiral catalyst or reagent can produce a chiral secondary alcohol with high enantiomeric excess.
Use of Chiral Auxiliaries: A chiral auxiliary can be attached to the molecule, directing a subsequent reaction to proceed stereoselectively. After the desired stereocenter is created, the auxiliary can be removed.
Kinetic Resolution: A racemic mixture of a chiral derivative can be resolved by reacting it with a chiral reagent that reacts faster with one enantiomer than the other, allowing for the separation of the unreacted, enantiomerically enriched starting material or the product.
Enzymatic Reactions: Biocatalysts, such as enzymes, can exhibit high stereoselectivity and can be used to perform reactions like the reduction of ketones or the hydrolysis of esters in a stereoselective manner.
The reactions of these chiral analogues are also governed by stereochemical principles. The stereocenter can direct the stereochemical outcome of subsequent reactions at nearby functional groups, a phenomenon known as diastereoselective synthesis. The specific stereochemistry of a chiral pyridylmethanol derivative can have a profound impact on its biological activity or its efficacy as a chiral ligand in asymmetric catalysis.
Applications of 6 Methoxy 3 Methylpyridin 2 Yl Methanol As a Synthetic Intermediate and Building Block
Precursor in the Synthesis of Complex Heterocyclic Compounds and Scaffolds
The pyridine (B92270) ring is a ubiquitous scaffold in pharmaceuticals and agrochemicals. The functional groups on (6-Methoxy-3-methylpyridin-2-yl)methanol offer multiple handles for elaboration into more complex heterocyclic systems. The primary alcohol can be readily oxidized to an aldehyde or a carboxylic acid, which can then participate in cyclization reactions. For instance, condensation of the derived aldehyde with a binucleophile could lead to the formation of fused heterocyclic systems, such as pyridopyrimidines or pyridopyrazines.
Furthermore, the methoxy (B1213986) group at the 6-position can be a site for nucleophilic aromatic substitution, allowing for the introduction of other functionalities or the formation of a new ring system. The interplay between the different substituents allows for regioselective transformations, making it a valuable precursor for creating diverse heterocyclic libraries for drug discovery.
Utilization in Multi-Component Reactions for Molecular Diversity Generation
Multi-component reactions (MCRs) are powerful tools for generating molecular complexity in a single step. researchgate.netacsgcipr.orgnih.gov Substituted pyridines are often employed in MCRs to construct diverse molecular scaffolds. researchgate.net The aldehyde, which can be synthesized from this compound, could serve as a key component in well-known MCRs like the Hantzsch pyridine synthesis or the Biginelli reaction, leading to the rapid assembly of complex dihydropyridines and dihydropyrimidinones, respectively. The presence of the methoxy and methyl groups on the pyridine ring would be incorporated into the final products, offering a route to decorated heterocyclic compounds that might otherwise be difficult to access.
Role as a Ligand or Ligand Precursor in Coordination Chemistry and Catalysis Research
Pyridine-containing molecules are among the most common ligands in coordination chemistry and catalysis. jscimedcentral.comwikipedia.org The nitrogen atom of the pyridine ring in this compound can coordinate to a wide range of metal centers. The adjacent hydroxymethyl group can also participate in coordination, making the molecule a potential bidentate ligand. Such coordination complexes can exhibit interesting catalytic activities.
For example, transition metal complexes of substituted pyridines have been shown to be effective catalysts in cross-coupling reactions. nih.gov The electronic properties of the pyridine ring, influenced by the electron-donating methoxy and methyl groups, can tune the catalytic activity of the metal center. Furthermore, the chiral center that can be generated from the hydroxymethyl group opens up possibilities for its use in asymmetric catalysis.
Intermediate in the Construction of Advanced Organic Materials and Polymers
The rigid and aromatic nature of the pyridine ring makes it an attractive component for advanced organic materials. The functional groups of this compound allow for its incorporation into polymeric structures. For instance, the hydroxymethyl group can be converted into a polymerizable group, such as an acrylate (B77674) or a styrene (B11656) derivative. The resulting polymers would possess the pyridine moiety as a repeating unit, which could impart specific properties like thermal stability, conductivity, or metal-coordinating ability. Such materials could find applications in areas like organic light-emitting diodes (OLEDs), sensors, or as catalytic supports.
Chiral Pool Derivatization and Application in Asymmetric Synthesis
Asymmetric synthesis is crucial for the preparation of enantiomerically pure compounds, particularly in the pharmaceutical industry. While this compound is itself achiral, the hydroxymethyl group can be a starting point for the introduction of chirality. For instance, enzymatic resolution or asymmetric reduction of the corresponding ketone could provide access to enantiomerically enriched forms of the alcohol.
These chiral building blocks can then be used in the synthesis of chiral ligands for asymmetric catalysis or as starting materials for the total synthesis of natural products. The development of chiral pyridine-based ligands has been an active area of research, with applications in a variety of asymmetric transformations. nih.govrsc.orgresearchgate.netscispace.com The specific substitution pattern of this compound could lead to the development of novel chiral ligands with unique steric and electronic properties.
Future Research Directions and Unresolved Challenges in the Field of 6 Methoxy 3 Methylpyridin 2 Yl Methanol Chemistry
Exploration of Novel and Unprecedented Reactivity Patterns
The current understanding of the reactivity of (6-Methoxy-3-methylpyridin-2-yl)methanol is primarily based on the fundamental chemistry of its constituent functional groups: the pyridine (B92270) ring, a methoxy (B1213986) group, a methyl group, and a primary alcohol. Future research should aim to uncover reactivity patterns that are unique to the specific arrangement of these groups. The electronic interplay between the electron-donating methoxy group and the pyridine ring, combined with the steric influence of the adjacent methyl group, could lead to novel chemical behaviors.
Key areas for investigation include:
Directed Metalation: Investigating the regioselectivity of deprotonation and subsequent functionalization of the pyridine ring, guided by the existing substituents.
Cross-Coupling Reactions: Exploring the utility of the compound in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to synthesize more complex molecular architectures. The inherent functionality could be leveraged for sequential, site-selective couplings.
Cyclization Reactions: Designing and exploring intramolecular reactions that utilize the hydroxymethyl group in concert with other positions on the pyridine ring to construct novel heterocyclic scaffolds.
Development of Highly Efficient and Selective Catalytic Transformations
The development of catalytic systems that can selectively transform this compound is a significant challenge and a promising area for future research. The presence of multiple reactive sites necessitates catalysts with high selectivity.
Future research could focus on:
Asymmetric Catalysis: Developing chiral catalysts for the enantioselective transformation of the hydroxymethyl group or for reactions at prochiral centers introduced to the molecule.
Biocatalysis: Employing enzymes to perform highly selective oxidations, reductions, or other transformations on the molecule under mild conditions.
Photoredox Catalysis: Investigating the use of light-mediated catalytic cycles to enable novel bond formations and functionalizations that are not accessible through traditional thermal methods.
Integration with Automation and Artificial Intelligence in Chemical Synthesis and Discovery
The synthesis and derivatization of this compound could be significantly accelerated through the integration of automation and artificial intelligence (AI). High-throughput experimentation platforms could be used to rapidly screen reaction conditions and catalysts for optimal outcomes.
Prospective research in this area includes:
Automated Synthesis: Developing automated workflows for the multi-step synthesis of derivatives of this compound, enabling the rapid generation of compound libraries for screening.
AI-Driven Reaction Prediction: Utilizing machine learning algorithms to predict the outcomes of unknown reactions involving this compound, thereby guiding experimental design and reducing the number of unsuccessful experiments.
Robotic Screening: Employing robotic systems to perform high-throughput screening of the biological or material properties of new derivatives, accelerating the discovery of novel applications.
Advancements in Computational Modeling for Predictive Chemistry
Computational chemistry offers a powerful toolset for predicting the properties and reactivity of this compound before embarking on extensive experimental work.
Future computational studies could involve:
Density Functional Theory (DFT) Calculations: To model the electronic structure, predict reaction mechanisms, and understand the regioselectivity of various transformations.
Molecular Dynamics (MD) Simulations: To study the conformational landscape of the molecule and its interactions with solvents, catalysts, or biological macromolecules.
Quantitative Structure-Activity Relationship (QSAR) Modeling: If a set of derivatives with measured biological activity is generated, QSAR models can be built to predict the activity of new, unsynthesized compounds.
A summary of potential computational approaches is presented in the table below:
| Computational Method | Application for this compound | Predicted Outcome |
| Density Functional Theory (DFT) | Reaction mechanism elucidation | Understanding of transition states and reaction pathways |
| Molecular Dynamics (MD) | Solvation and conformational analysis | Insights into intermolecular interactions |
| QSAR | Prediction of biological activity | Guiding the design of more potent analogues |
Discovery of Unexpected Chemical Transformations and Rearrangements
A hallmark of chemical research is the serendipitous discovery of unexpected reactions. Given the unique electronic and steric environment of this compound, it is plausible that it could undergo unforeseen transformations under certain reaction conditions.
Future research should remain open to the possibility of discovering:
Novel Rearrangements: Such as ring expansions, contractions, or substituent migrations, which could lead to the formation of entirely new molecular scaffolds.
Unusual Reaction Pathways: That defy conventional mechanistic understanding and open up new avenues for chemical synthesis.
Serendipitous Discovery of Bioactivity: Screening the compound and its derivatives against a wide range of biological targets could reveal unexpected therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
